Enantiomer-Specific Functional Activity: (R)- vs (S)-2-HG Prodrug in Cytokine Independence and Differentiation Assays
In head-to-head functional assays in TF-1 erythroleukemia cells, TFMB-(R)-2-HG dose-dependently promoted cytokine (GM-CSF) independence and blocked erythropoietin (EPO)-induced differentiation across multiple passages. In contrast, TFMB-(S)-2-HG failed to promote cytokine independence or block differentiation at any concentration or time point tested, despite confirmed equal cell permeability and intracellular accumulation of both enantiomers [1]. This enantiomer-specific functional divergence establishes TFMB-(R)-2-HG as the only validated prodrug for recapitulating mutant IDH1-driven leukemic transformation phenotypes in vitro.
| Evidence Dimension | Cytokine independence induction and differentiation blockade |
|---|---|
| Target Compound Data | Dose- and passage-dependent promotion of GM-CSF independence; blocked EPO-induced differentiation |
| Comparator Or Baseline | TFMB-(S)-2-HG: No cytokine independence or differentiation blockade at any concentration or time point tested |
| Quantified Difference | Complete functional divergence (qualitative all-or-none difference in transformation capacity) |
| Conditions | TF-1 human erythroleukemia cells; GM-CSF withdrawal assay; EPO-induced differentiation assay; SCF ER-Hoxb8 murine progenitor cell differentiation assay |
Why This Matters
Procurement of the (S)-enantiomer prodrug will yield negative results in transformation assays, wasting experimental resources and confounding mechanistic studies of mutant IDH biology.
- [1] Losman JA, Looper RE, Koivunen P, et al. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science. 2013;339(6127):1621-1625. View Source
